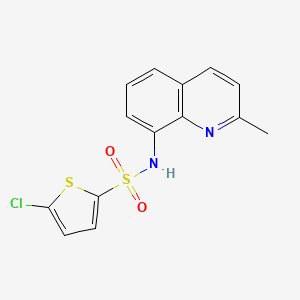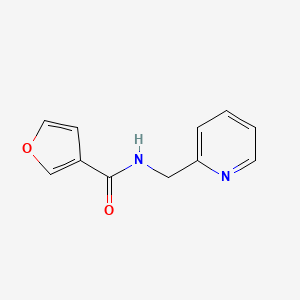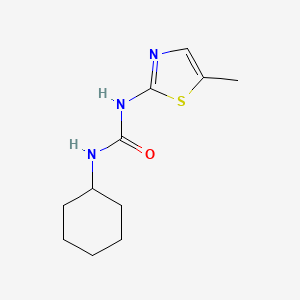
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol, also known as CMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is a mediator of inflammation. In vivo studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol in lab experiments is its relatively low cost and easy availability. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is its low solubility in water, which can make it difficult to use in aqueous-based experiments. This can be overcome by using organic solvents or by modifying the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol to improve its solubility.
Direcciones Futuras
There are several future directions for the study of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol. One direction is the development of new drugs based on the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the treatment of pain and inflammation. Another direction is the study of the pesticidal properties of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the development of new pesticides. Additionally, the study of the mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can provide insights into the regulation of inflammation and pain in the body. Finally, the modification of the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can lead to the synthesis of new materials with improved properties.
Métodos De Síntesis
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1-methylimidazole, followed by reduction of the resulting intermediate with sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been found to have pesticidal properties, making it a potential candidate for the development of new pesticides. In materials science, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in the synthesis of new materials with improved properties.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7,10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDLUZWIWBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)